N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine
Overview
Description
N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine can be achieved through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential as an antimalarial and antileishmanial agent.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit carbonyl-dependent enzymes by forming stable oximes with aldehydes and ketones . This inhibition is due to the structural similarity of the oxime with the enzyme’s external aldimine, which is the first intermediate in enzymatic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhydroxylamine: This compound is similar in structure but has different substituents on the nitrogen atom.
N-Hydroxyphthalimide: Used in similar synthetic applications but has different protective groups.
Uniqueness
N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine is unique due to its specific structure, which allows for the formation of stable oximes and its potential as an enzyme inhibitor. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-ethyl-N-[(1E)-1-hydroxyimino-2-methyl-1-phenylpropan-2-yl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(16)12(2,3)11(13-15)10-8-6-5-7-9-10/h5-9,15-16H,4H2,1-3H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJJSADGZWGGY-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)(C)C(=NO)C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)(C)/C(=N/O)/C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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